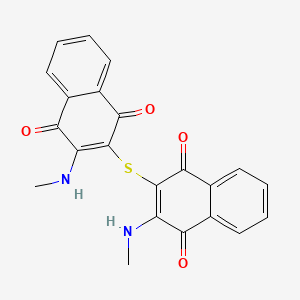
8-Bromo-3,7-dihydro-3-methyl-7-(1-methyl-2-oxo-2-phenylethyl)-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-3,7-dihydro-3-methyl-7-(1-methyl-2-oxo-2-phenylethyl)-1H-purine-2,6-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,7-dihydro-3-methyl-7-(1-methyl-2-oxo-2-phenylethyl)-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, brominating agents, and specific catalysts to facilitate the reaction. The reaction conditions may involve controlled temperatures, pH levels, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to natural purines makes it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes, offering possibilities for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mecanismo De Acción
The mechanism of action of 8-Bromo-3,7-dihydro-3-methyl-7-(1-methyl-2-oxo-2-phenylethyl)-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenine: A natural purine base found in DNA and RNA.
Uniqueness
8-Bromo-3,7-dihydro-3-methyl-7-(1-methyl-2-oxo-2-phenylethyl)-1H-purine-2,6-dione is unique due to its specific bromination and substitution pattern. This structural uniqueness imparts distinct chemical and biological properties, differentiating it from other purine derivatives.
Propiedades
Número CAS |
101072-05-3 |
|---|---|
Fórmula molecular |
C15H13BrN4O3 |
Peso molecular |
377.19 g/mol |
Nombre IUPAC |
8-bromo-3-methyl-7-(1-oxo-1-phenylpropan-2-yl)purine-2,6-dione |
InChI |
InChI=1S/C15H13BrN4O3/c1-8(11(21)9-6-4-3-5-7-9)20-10-12(17-14(20)16)19(2)15(23)18-13(10)22/h3-8H,1-2H3,(H,18,22,23) |
Clave InChI |
XOJDOGJIWRAYJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)N2C3=C(N=C2Br)N(C(=O)NC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)
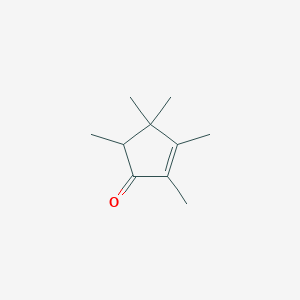
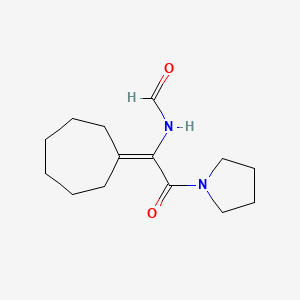
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)
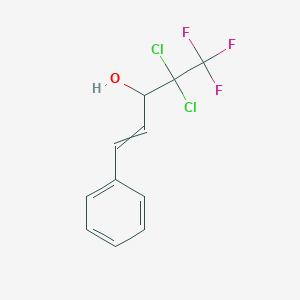
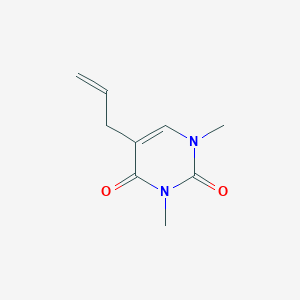


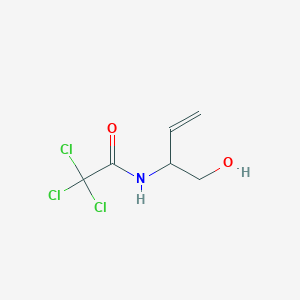
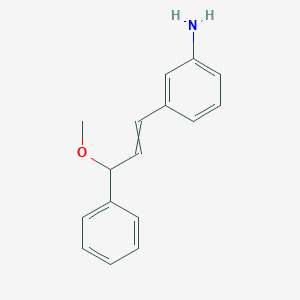
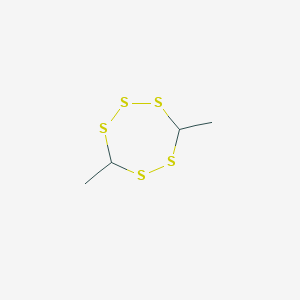
![Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate](/img/structure/B14341760.png)
